molecular formula C9H9NO B105462 7,8-Dihydroquinolin-5(6H)-one CAS No. 53400-41-2

7,8-Dihydroquinolin-5(6H)-one

Cat. No. B105462
CAS RN: 53400-41-2
M. Wt: 147.17 g/mol
InChI Key: YHHBKPWMEXGLKE-UHFFFAOYSA-N
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Description

7,8-Dihydroquinolin-5(6H)-one is a chemical compound that has been the subject of various studies . It is often used as a derivative in the preparation of other compounds .


Synthesis Analysis

The synthesis of 7,8-Dihydroquinolin-5(6H)-one involves several steps. In one method, a Baylis-Hillman additive product is reacted with 1, 3-cyclohexanedione or its derivatives for 1 to 12 hours under the action of a base catalyst at a temperature of 0 to 100°C . Then, ammonium acetate or aqueous ammonia is added to continuously react for 0.5 to 6 hours at the same temperature . The reaction liquid is post-treated to obtain the product .


Chemical Reactions Analysis

The chemical reactions involving 7,8-Dihydroquinolin-5(6H)-one are diverse. For instance, it can be readily reduced to the corresponding 5,6,7,8-tetrahydroquinolines . The reaction of alkyl-substituted cyclohexane-1,3-diones with β-amino-αβ-unsaturated aldehydes or ketones gives 2-, 3-, and 4-substituted 7,8-dihydroquinolin-5(6H)-ones .

properties

IUPAC Name

7,8-dihydro-6H-quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHBKPWMEXGLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=N2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201567
Record name 5(6H)-Quinolinone, 7,8-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dihydroquinolin-5(6H)-one

CAS RN

53400-41-2
Record name 5(6H)-Quinolinone, 7,8-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053400412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5(6H)-Quinolinone, 7,8-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydroquinolin-5-one
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Synthesis routes and methods I

Procedure details

The procedure of Rimek and Zymalkowski (Arch. Pharm. 1961, 294, 759-765) was followed. Over a period of 1 hour, 40.9 g (0.757 mol) of freshly-distilled propiolaldehyde was added dropwise to a solution of 42.1 g (0.379 mol) of 3-amino-2-cyclohexenone in 1.5 1 of N,N-dimethylformamide (DMF). The solution was stirred at room temperature for 12 hours. The DMF was evaporated at reduced pressure. Vacuum distillation (bp 60°-65° C. at 0.025-0.050 mmHg) of the resultant black tars gave 30.2 g (54.2%) of 7,8-dihydro-5(6H)-quinolinone as a colorless liquid.
Quantity
40.9 g
Type
reactant
Reaction Step One
Quantity
42.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 57.93 g of 3-amino-2-cyclohexene-1-one, 76.8 g of 3-(dimethylamino)acrotein, 62.5 ml of glacial acetic acid and 270 ml of toluene is refluxed under argon for 16 hours and concentrated under vacuum to dryness. Toluene (200 ml) is added and the solvent removed under vacuum. To the residue is added one liter of dichloromethane and then 200 ml of saturated NaHCO3 slowly added and solid NaHCO3 added to bring the pH to 8. The mixture is filtered and the CH2Cl2 layer separated. The CH2Cl2 layer is passed through a thin pad of hydrous magnesium silicate and the filtrate concentrated to dryness. The residual black oil is extracted with hot hexane and the hexane decanted. This process is repeated until no more product extracted into the hexane. The hexane extracts are combined and the solvent removed to give 17.3 g of product as an oil.
Quantity
57.93 g
Type
reactant
Reaction Step One
Quantity
62.5 mL
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In a nitrogen atmosphere, 24 mL of malonaldehyde tetraethyl acetal and 7.71 g of ammonium acetate were added in that order to xylene (80 mL) solution of 11.2 g of 1,3-cyclohexadione, and a reflux condenser tube fitted with a Dean-Stark water separator was attached to the reactor, and this was stirred at 160° C. for 18 hours. The reaction liquid was cooled to room temperature, the solvent was evaporated off under reduced pressure, the residue was extracted with chloroform, and the chloroform layer was washed with saturated saline water and dried with anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was separated and purified through silica gel column chromatography (chloroform/methanol=97/3) to obtain 2.21 g of the entitled compound.
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
7.71 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
1,3-cyclohexadione
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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